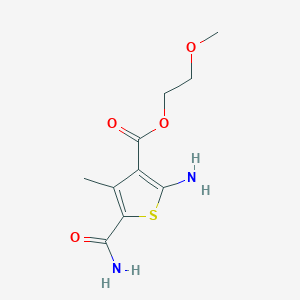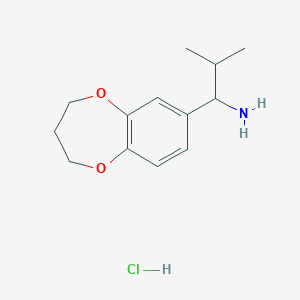![molecular formula C12H13NO3S B6143620 ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate CAS No. 1000931-24-7](/img/structure/B6143620.png)
ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate, also known as Teprotide, is a compound that belongs to the group of pyridine carboxylate esters. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C12H13NO3S. The InChI code is 1S/C12H13NO3S/c1-4-16-12(15)10-7(3)9-6(2)5-8(14)13-11(9)17-10/h5H,4H2,1-3H3,(H,13,14) . This information can be used to analyze the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.30 g/mol. It is a powder in physical form . For more detailed physical and chemical properties, it’s recommended to refer to a product-specific Material Safety Data Sheet (MSDS) or similar documentation .科学研究应用
Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate has been studied extensively for its potential applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, such as pharmaceuticals, and as a reagent in the synthesis of polymers. This compound has also been used in the synthesis of materials for electronic devices, such as organic field-effect transistors and light-emitting diodes. Additionally, this compound has been used in the synthesis of electrochemical sensors, which can be used to detect and analyze various compounds.
作用机制
The mechanism of action of ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can form covalent bonds with other molecules. This allows this compound to act as a catalyst in the synthesis of organic compounds and polymers. Additionally, this compound can be used as a reagent in the synthesis of electrochemical sensors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can be toxic to certain organisms. It has been found to be toxic to fish, crustaceans, and aquatic invertebrates. Additionally, this compound has been shown to have mutagenic and teratogenic effects in laboratory animals.
实验室实验的优点和局限性
The main advantage of using ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate in laboratory experiments is its ability to act as a catalyst in the synthesis of organic compounds and polymers. Additionally, this compound can be used as a reagent in the synthesis of electrochemical sensors. However, there are some limitations to using this compound in laboratory experiments. This compound is toxic to certain organisms and can cause mutagenic and teratogenic effects in laboratory animals. Additionally, this compound is a hazardous material and should be handled with caution.
未来方向
There are several potential future directions for the use of ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate. One potential direction is the development of new electrochemical sensors based on this compound. Additionally, this compound could be used in the synthesis of new materials for electronic devices, such as organic field-effect transistors and light-emitting diodes. Additionally, this compound could be used in the development of new catalysts for the synthesis of organic compounds and polymers. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.
合成方法
Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate can be synthesized in several ways. The most common method involves the condensation reaction of ethyl 3,4-dimethylthiophene-2-carboxylate and 6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid. This reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at temperatures of up to 130°C and yields this compound in yields of up to 95%.
安全和危害
属性
IUPAC Name |
ethyl 3,4-dimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-4-16-12(15)10-7(3)9-6(2)5-8(14)13-11(9)17-10/h5H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAOXNGDKKUVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)NC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)
![2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143562.png)

![5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143575.png)

![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)



![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
